molecular formula C21H28N2O2S B10816331 2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide

2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide

Cat. No. B10816331
M. Wt: 372.5 g/mol
InChI Key: OUXNHESCJCTKJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of WAY-332009 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

WAY-332009 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of WAY-332009 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons .

Scientific Research Applications

WAY-332009 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-332009 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

WAY-332009 can be compared with other similar compounds, such as:

The uniqueness of WAY-332009 lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields .

properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C21H28N2O2S/c1-14-4-8-17(9-5-14)21-23-19(16(3)25-21)12-26-13-20(24)22-18-10-6-15(2)7-11-18/h4-5,8-9,15,18H,6-7,10-13H2,1-3H3,(H,22,24)

InChI Key

OUXNHESCJCTKJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)CSCC2=C(OC(=N2)C3=CC=C(C=C3)C)C

Origin of Product

United States

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